METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE
CAS No.: 1448045-53-1
Cat. No.: VC5230465
Molecular Formula: C22H23NO5S
Molecular Weight: 413.49
* For research use only. Not for human or veterinary use.
![METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE - 1448045-53-1](/images/structure/VC5230465.png)
Specification
CAS No. | 1448045-53-1 |
---|---|
Molecular Formula | C22H23NO5S |
Molecular Weight | 413.49 |
IUPAC Name | methyl 4-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate |
Standard InChI | InChI=1S/C22H23NO5S/c1-28-22(25)16-9-7-15(8-10-16)21(24)23-17-11-12-18(23)14-20(13-17)29(26,27)19-5-3-2-4-6-19/h2-10,17-18,20H,11-14H2,1H3 |
Standard InChI Key | CILXXCFVXYIHLN-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Structural and Chemical Characterization
Core Bicyclic Framework
The compound’s defining feature is the 8-azabicyclo[3.2.1]octane core, a nitrogen-containing bicyclic structure analogous to tropane alkaloids like cocaine . This framework consists of a seven-membered ring system with a bridge between carbons 1 and 5, creating a rigid, three-dimensional geometry critical for interactions with biological targets . The nitrogen atom at position 8 is substituted with a carbonyl group linked to a benzoate moiety, while position 3 is modified with a benzenesulfonyl group .
Substituent Analysis
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Benzoate Ester (Methyl 4-Carbonylbenzoate): The para-position of the benzene ring is esterified with a methyl group, enhancing lipophilicity and potentially improving membrane permeability .
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Benzenesulfonyl Group: The sulfonyl moiety at position 3 introduces strong electron-withdrawing effects, which may stabilize the molecule against metabolic degradation .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₃NO₅S | |
Molecular Weight | 413.5 g/mol | |
CAS Number | 1705272-78-1 | |
Density/Boiling Point | Not Reported |
Synthetic Pathways and Challenges
Core Assembly
The synthesis of 8-azabicyclo[3.2.1]octane derivatives typically begins with a Robinson-Schöpf reaction, condensing glutaraldehyde with an N-methyl-Δ¹-pyrrolinium salt to form the bicyclic amine . For this compound, subsequent functionalization steps likely involve:
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Sulfonylation: Introducing the benzenesulfonyl group via nucleophilic substitution or electrophilic aromatic substitution .
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Esterification: Coupling the bicyclic amine with methyl 4-(chlorocarbonyl)benzoate under basic conditions .
Stereochemical Considerations
The stereochemistry at positions 3 and 8 is critical for biological activity. For example, cocaine’s potency depends on the exo-orientation of its ester groups . While stereochemical data for this compound are unavailable, analogous syntheses use chiral auxiliaries or asymmetric catalysis to control configuration .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (partition coefficient) is estimated to be moderate (~2.5–3.5), balancing the hydrophilic sulfonyl group and hydrophobic aromatic rings. This property suggests adequate blood-brain barrier penetration, a trait shared with tropane alkaloids .
Stability
Comparative Analysis with Analogues
Methyl 3-Benzoyloxy-8-Methyl-8-Azabicyclo[3.2.1]Octane-4-Carboxylate
This analogue (CAS 50-36-2) shares the tropane core but replaces the sulfonyl group with a benzoyloxy moiety . While both compounds exhibit ester functionalities, the sulfonyl group in the target molecule may reduce metabolic clearance, extending half-life .
Biphenyl-Based LSD1 Inhibitors
The patent EP3632897A1 describes biphenyl compounds with azabicyclic substituents showing nanomolar LSD1 inhibition . Although the target compound lacks a biphenyl system, its benzoate and sulfonyl groups could engage similar binding pockets.
Future Directions and Challenges
Synthetic Optimization
Current routes lack stereochemical control, necessitating advanced techniques like enantioselective catalysis. Additionally, introducing polar groups could improve aqueous solubility for in vivo studies .
Biological Screening
Priority assays should include:
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